Ftaxilide, chemically defined as 2-(2,6-dimethylphenylcarbamoyl)benzoic acid, is a specialized N-arylphthalamic acid derivative utilized primarily as a targeted antituberculosis agent and a reference standard in antiulcerative pharmacology [1]. From a procurement perspective, its primary value lies in its sterically hindered amide linkage, provided by the 2,6-dimethylphenyl moiety. This structural feature yields a >10-fold improvement in hydrolytic stability compared to unsubstituted phthalamic acids, making it a robust candidate for complex aqueous formulations, long-term storage, and reliable performance in rigorous acidic screening assays [2].
Substituting Ftaxilide with simpler analogs, such as N-phenylphthalamic acid, or generic broad-spectrum antiseptics introduces critical vulnerabilities in hydrolytic stability and target specificity [1]. Unsubstituted N-aryl amides are highly susceptible to premature hydrolysis in acidic environments, leading to inconsistent assay reproducibility and rapid degradation during formulation scale-up. Furthermore, the specific steric bulk provided by the 2,6-dimethyl substitution is essential for its distinct binding kinetics and targeted efficacy. Utilizing crude precursor mixtures or structurally simpler analogs directly compromises both the shelf-life of the formulated product and the precision of downstream pharmacological evaluations, necessitating the procurement of the exactly substituted compound [1].
The 2,6-dimethyl groups on the N-aryl ring of Ftaxilide provide critical steric shielding to the amide carbonyl, severely restricting nucleophilic attack. When compared to the unsubstituted baseline N-phenylphthalamic acid, Ftaxilide exhibits a significantly prolonged half-life in aqueous acidic media (pH 2.0) [1]. This resistance to hydrolysis is essential for maintaining compound integrity during gastrointestinal transit modeling and acidic formulation processes.
| Evidence Dimension | Aqueous Half-Life at pH 2.0 (37 °C) |
| Target Compound Data | > 120 hours |
| Comparator Or Baseline | N-phenylphthalamic acid (< 12 hours) |
| Quantified Difference | > 10-fold increase in hydrolytic stability |
| Conditions | Accelerated degradation assay in simulated gastric fluid (pH 2.0) at 37 °C |
Procuring the sterically hindered Ftaxilide ensures formulation stability and prevents API degradation in acidic environments, drastically reducing lot-to-lot variability in pharmacological assays.
Ftaxilide demonstrates targeted bactericidal activity against Mycobacterium tuberculosis, distinguishing it from general broad-spectrum antiseptics like chlorhexidine, which exhibit high host-cell cytotoxicity[1]. In comparative in vitro screening, Ftaxilide maintains a strictly defined Minimum Inhibitory Concentration (MIC) against susceptible mycobacterial strains while preserving a wider therapeutic window in mammalian cell co-cultures.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv |
| Target Compound Data | ≤ 12.5 µg/mL |
| Comparator Or Baseline | Chlorhexidine (> 50 µg/mL for specific mycobacterial inhibition without host toxicity) |
| Quantified Difference | 4-fold lower MIC with improved host cell viability |
| Conditions | In vitro broth microdilution assay with mammalian macrophage co-culture |
For antituberculosis drug discovery, Ftaxilide provides a specific, low-toxicity baseline comparator that generic broad-spectrum antiseptics cannot replicate.
Ftaxilide exhibits a well-defined and elevated onset of thermal degradation, indicative of a highly ordered crystalline lattice stabilized by intermolecular hydrogen bonding between the carboxylic acid and amide groups[1]. This thermal robustness allows the compound to withstand high-shear blending and hot-melt extrusion processes significantly better than lower-melting aliphatic phthalamic acid derivatives.
| Evidence Dimension | Onset of Thermal Degradation (T_deg) |
| Target Compound Data | > 220 °C |
| Comparator Or Baseline | Typical aliphatic phthalamic acids (~ 170 °C) |
| Quantified Difference | 50 °C higher thermal stability threshold |
| Conditions | Differential Scanning Calorimetry (DSC) and TGA at 10 °C/min under nitrogen |
Buyers scaling up solid-dosage formulations can rely on Ftaxilide's thermal stability to prevent API degradation during high-temperature milling or extrusion.
Due to its validated targeted activity against Mycobacterium tuberculosis, Ftaxilide is heavily procured as a positive control and reference standard in high-throughput screening assays evaluating novel phthalamic acid derivatives [1].
Leveraging its quantified >120-hour hydrolytic stability in acidic environments, Ftaxilide serves as a critical active pharmaceutical ingredient (API) or structural template in the development of gastro-resistant antiulcerative medications [2].
The compound's elevated >220 °C thermal degradation onset and predictable crystallization behavior make it a highly suitable candidate for rigorous solid-state manufacturing processes, including hot-melt extrusion and high-shear granulation, where heat-sensitive analogs would rapidly degrade [3].
Irritant;Environmental Hazard